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molecular formula C8H6N2O B8798111 4-Cyanobenzaldehyde oxime CAS No. 6522-28-7

4-Cyanobenzaldehyde oxime

Cat. No. B8798111
M. Wt: 146.15 g/mol
InChI Key: XUPNOABKAQYYOD-UHFFFAOYSA-N
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Patent
US05849736

Procedure details

This material was prepared from 4-cyanobenzaldehyde according to Kawase and Kikugawa (J. Chem. Soc., Perkin Trans I 1979, 643). To a solution of 4-cyanobenzaldehyde (1.31 g, 10 mmol) in 1:1 EtOH:pyridine (10 mL) was added hydroxylamine hydrochloride (0.70 g, 10 mmol). The resulting solution was stirred at room temperature for 18 h and was concentrated in vacuo to one-half volume. To this solution was added ice water, causing the product to crystallize from solution. Recrystallization from EtOH--water followed by drying over P2O5 afforded 1.46 g (100%) of the desired oxime; mp: 167.8°-169.4° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].CCO.Cl.[NH2:15][OH:16]>N1C=CC=CC=1>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[N:15][OH:16])=[CH:5][CH:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
1.31 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Name
Quantity
0.7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo to one-half volume
ADDITION
Type
ADDITION
Details
To this solution was added ice water
CUSTOM
Type
CUSTOM
Details
to crystallize from solution
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over P2O5

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=NO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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